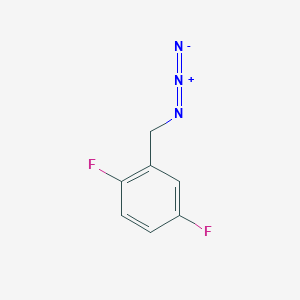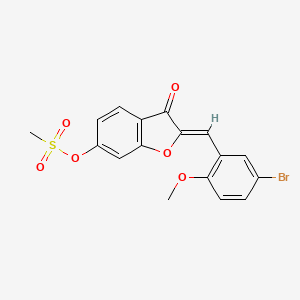
Sodium phenylanthranilate
描述
Sodium phenylanthranilate is an organic compound known for its applications in various fields, particularly in corrosion inhibition. It is a derivative of anthranilic acid, where the carboxyl group is replaced by a phenyl group, and the compound is neutralized with sodium. This compound is often used in the study of metal corrosion and as a corrosion inhibitor due to its ability to adsorb onto metal surfaces and form protective layers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium phenylanthranilate typically involves the reaction of phenylanthranilic acid with sodium hydroxide. The process can be summarized as follows:
- Dissolve phenylanthranilic acid in deionized water.
- Add sodium hydroxide to the solution and stir for about 30 minutes.
- The resulting solution is then filtered to remove any impurities, and the filtrate is evaporated to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale mixing of phenylanthranilic acid with sodium hydroxide in industrial reactors.
- Continuous stirring and monitoring of pH levels to ensure complete neutralization.
- Filtration and drying processes to obtain the final product in a pure and stable form.
化学反应分析
Types of Reactions: Sodium phenylanthranilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler aromatic compounds.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Products may include quinones and other oxidized aromatic compounds.
Reduction: Products typically include simpler aromatic amines.
Substitution: Depending on the substituent, products can range from halogenated to nitrated aromatic compounds.
科学研究应用
Sodium phenylanthranilate has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor in metal protection studies.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
作用机制
The primary mechanism by which sodium phenylanthranilate exerts its effects is through adsorption onto metal surfaces. This adsorption forms a protective layer that inhibits the interaction between the metal and corrosive agents. The molecular targets include the metal surface and any existing oxide layers. The pathways involved include physical adsorption and chemisorption, where the compound forms a stable bond with the metal surface, reducing its reactivity .
相似化合物的比较
Sodium oleate: Another corrosion inhibitor that forms protective layers on metal surfaces.
Phenylanthranilic acid: The parent compound of sodium phenylanthranilate, used in similar applications.
Sodium benzoate: Used as a preservative and corrosion inhibitor in various industries.
Uniqueness: this compound is unique due to its dual functionality as both an organic compound and a metal corrosion inhibitor. Its ability to form stable protective layers on metal surfaces, even in the presence of other compounds, sets it apart from similar inhibitors .
属性
IUPAC Name |
sodium;2-anilinobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.Na/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9,14H,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZLFADKWPZKLN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275257.png)
![3,3',6,6'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275263.png)







![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate](/img/structure/B3275346.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde](/img/structure/B3275353.png)
